N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a hydroxylamine moiety
Mechanism of Action
Target of Action
Related compounds such as 4-(1h-imidazol-1-yl)phenol have been shown to interact withNitric oxide synthase, inducible .
Mode of Action
It is likely that the compound interacts with its target protein in a manner similar to other imidazole derivatives, potentially leading to changes in the protein’s function .
Biochemical Pathways
Given the potential target of nitric oxide synthase, it could be involved in the regulation of nitric oxide production, which plays a crucial role in various physiological and pathological processes .
Result of Action
Based on the potential target, it could influence the production of nitric oxide, which has diverse roles in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine is unique due to the presence of both an imidazole ring and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(NE)-N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-1-3-10(4-2-9)13-6-5-11-8-13/h1-8,14H/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVQUIRFZRRYKD-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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